4-Bromomethyl-2-chloro-6-methylpyridine

Description

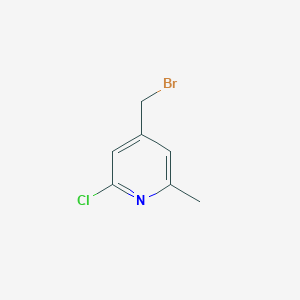

Structure

2D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-chloro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBVWUUEUKYYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227588-90-0 | |

| Record name | 4-(bromomethyl)-2-chloro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-bromomethyl-2-chloro-6-methylpyridine typically involves:

- Starting from a suitably substituted pyridine or aniline derivative.

- Introduction of chloro and methyl groups at the 2- and 6-positions respectively.

- Functionalization of the 4-position with a bromomethyl group through halogenation of a methyl substituent or direct bromomethylation.

Preparation of 2-Chloro-6-methylpyridine Precursors

A key precursor for the target compound is 2-chloro-6-methylaniline or related intermediates. According to a patented method, 2-chloro-6-methylaniline can be synthesized efficiently from 3-chloro-5-methyl-4-nitroaniline through a diazotization reaction followed by reduction steps:

- Diazotization : 3-chloro-5-methyl-4-nitroaniline is treated with sulfuric acid and sodium nitrite in aqueous solution at 0–5 °C to eliminate the amino group, forming a diazonium intermediate.

- Reduction : The intermediate is reduced using hypophosphorous acid at 0 °C, followed by iron powder reduction at 85–95 °C in a one-pot reaction.

- Yield : This method achieves yields over 80%, with mild reaction conditions and cost-effectiveness.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization | H2SO4, NaNO2, water | 0–5 | - | Formation of diazonium salt |

| Reduction I | Hypophosphorous acid | 0 | - | Partial reduction of intermediate |

| Reduction II | Iron powder | 85–95 | 82.5 | Final reduction to aniline |

The introduction of the bromomethyl group at the 4-position can be accomplished by bromination of a methyl substituent adjacent to the pyridine ring. Literature on related bipyridine derivatives shows that high-yield conversion to bromo- and chloromethyl derivatives can be achieved via halogenation strategies such as:

- Radical bromination of methyl groups using N-bromosuccinimide (NBS) under radical initiation conditions.

- Cross-coupling approaches (e.g., Negishi coupling) to introduce halomethyl groups after appropriate functionalization steps.

Though direct reports on this compound are limited, these approaches are consistent with halomethylation methods used for similar pyridine derivatives.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The diazotization-reduction route for 2-chloro-6-methylaniline is well-documented with clear stoichiometric ratios for reagents ensuring high purity and yield.

- Bromomethylation requires careful control of radical conditions to avoid over-bromination or side reactions.

- Industrial methods emphasize cost-effectiveness, scalability, and mild conditions, which are critical for large-scale synthesis.

- Purification is typically achieved by column chromatography or crystallization to obtain high-purity products suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-2-chloro-6-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of 2-chloro-6-methylpyridine.

Scientific Research Applications

Organic Synthesis

4-Bromomethyl-2-chloro-6-methylpyridine serves as a versatile intermediate in organic synthesis. Its reactive bromomethyl group allows it to participate in various nucleophilic substitution reactions, making it useful for synthesizing more complex organic molecules.

Key Reactions:

- Nucleophilic Substitution : The bromomethyl group can be replaced by various nucleophiles (e.g., amines, thiols) to form new compounds.

- Formation of Heterocycles : It can be utilized to synthesize heterocyclic compounds, which are essential in medicinal chemistry.

Pharmaceutical Applications

The compound has been explored for its potential in drug development. Its structural features allow it to be a precursor for synthesizing biologically active molecules.

Case Studies:

- Anticancer Agents : Research indicates that derivatives of this compound can lead to the development of tyrosine kinase inhibitors, which are important in cancer therapy .

- Pesticide Development : The compound has applications in synthesizing agrochemicals and pesticides, enhancing the efficacy and selectivity of these substances .

Material Science

In material science, this compound is investigated for its role in developing new materials with specific properties.

Applications Include:

- Polymer Chemistry : It can be used as a monomer or crosslinking agent in polymer synthesis.

- Surface Modification : The compound's reactivity allows for surface functionalization of materials, improving their properties .

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitution reactions | Formation of heterocycles |

| Pharmaceutical Development | Precursor for biologically active compounds | Tyrosine kinase inhibitors for cancer treatment |

| Pesticide Development | Synthesis of agrochemicals and pesticides | Enhanced efficacy in pest control |

| Material Science | Monomer or crosslinking agent in polymer chemistry | Surface functionalization of materials |

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-chloro-6-methylpyridine involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyridine ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomer: 2-(Bromomethyl)-4-chloro-6-methylpyridine

Molecular Formula : C₇H₇BrClN (identical to the target compound)

Substituent Positions : Bromomethyl at position 2, chloro at position 4, and methyl at position 6.

Key Differences :

- The bromomethyl and chloro groups are swapped in positions compared to the target compound. This positional isomerism alters electronic and steric effects.

- Limited data on synthesis or applications are available, but its molecular weight and formula suggest similar handling requirements .

Halogen-Substituted Analogue: 2-Bromo-4-(chloromethyl)-6-methylpyridine

Molecular Formula : C₇H₇BrClN (identical to the target compound)

Substituent Positions : Bromo (-Br) at position 2, chloromethyl (-CH₂Cl) at position 4, and methyl at position 6.

Key Differences :

- The bromo substituent at position 2 replaces the chloro group in the target compound, while the chloromethyl group replaces the bromomethyl group.

- Positional differences may affect dipole moments and solubility. For example, the electron-withdrawing bromo group at position 2 could deactivate the ring toward electrophilic attack compared to the chloro group in the target compound .

Pyrimidine-Based Analogues: Insights from Heterocyclic Systems

For instance:

- In pyrimidines, coplanar halogen atoms (Br, Cl) and amine groups participate in N–H···N hydrogen bonds, forming supramolecular networks .

- By analogy, the bromomethyl and chloro groups in 4-bromomethyl-2-chloro-6-methylpyridine may influence intermolecular interactions, though pyridine’s lack of pyrimidine-like N–H donors limits direct comparison.

Biological Activity

4-Bromomethyl-2-chloro-6-methylpyridine, with the chemical formula C_7H_7BrClN, is a halogenated pyridine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of both bromine and chlorine substituents, which can significantly influence its reactivity and biological interactions.

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, revealing several key pharmacological properties:

- CYP Enzyme Interaction : It has been identified as an inhibitor of CYP1A2, which plays a crucial role in drug metabolism. This suggests potential implications for drug-drug interactions when co-administered with other medications metabolized by this enzyme .

- Blood-Brain Barrier Permeability : The compound is noted to be a blood-brain barrier (BBB) permeant, indicating its ability to cross this barrier and potentially affect central nervous system functions .

Toxicological Considerations

While the compound exhibits promising biological activities, it is essential to consider its safety profile:

- P-glycoprotein Substrate : this compound is not a substrate for P-glycoprotein, which is involved in drug transport across cell membranes. This characteristic may affect the pharmacokinetics of the compound .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various pyridine derivatives, this compound demonstrated significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of the compound on human cancer cell lines. The results showed that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 25 |

| Normal Fibroblasts | >100 |

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that its interaction with specific enzymes and receptors may play a role in its pharmacological effects. For instance, the inhibition of CYP1A2 could lead to altered metabolism of co-administered drugs, enhancing their efficacy or toxicity.

Q & A

Q. What are the optimal synthetic routes for 4-Bromomethyl-2-chloro-6-methylpyridine, and how can reaction efficiency be maximized?

Methodological Answer: The synthesis of halogenated pyridines often involves halogenation or alkylation of pre-functionalized pyridine scaffolds. For this compound, a plausible route includes:

- Step 1 : Start with 2-chloro-6-methylpyridine and introduce a bromomethyl group at the C4 position via radical bromination or nucleophilic substitution under controlled conditions .

- Step 2 : Optimize reaction efficiency by using catalysts such as nickel complexes, which enhance coupling reactions in halogenated pyridines (e.g., reductive coupling of 2-halomethylpyridines with Ni catalysts) .

- Critical Parameters :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Methodological Answer:

- FTIR and Raman Spectroscopy : Identify C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretching vibrations. The methyl group (C-H) in pyridine rings appears near 2900 cm⁻¹ .

- NMR :

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 240 (C₇H₆BrClN) and fragmentation patterns (e.g., loss of Br or Cl groups) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking Workflow :

- Target Selection : Identify enzymes like CYP1B1, where halogenated pyridines exhibit inhibitory activity .

- Ligand Preparation : Optimize the 3D structure of the compound using DFT (e.g., B3LYP/6-311++G**) to refine bond lengths and angles .

- Binding Site Analysis : Use AutoDock Vina to simulate interactions (e.g., halogen bonding with heme iron in CYP1B1) .

- Key Findings :

Q. What strategies resolve contradictions in spectroscopic data when analyzing halogenated pyridine derivatives?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for definitive bond angles and NMR for dynamic conformation analysis) .

- Case Study : Conflicting FTIR signals for C-Br in 4-Bromomethyl-2,6-dichloropyridine were resolved via single-crystal XRD, revealing steric hindrance altering vibrational modes .

- Quantum Mechanical Calculations : Apply B3PW91/cc-pVTZ to model vibrational spectra and assign ambiguous peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.